ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate
CAS No.: 700852-94-4
Cat. No.: VC21371099
Molecular Formula: C16H24N2O5S
Molecular Weight: 356.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 700852-94-4 |
|---|---|
| Molecular Formula | C16H24N2O5S |
| Molecular Weight | 356.4g/mol |
| IUPAC Name | ethyl 4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-8-10-18(11-9-17)24(20,21)15-7-6-14(22-4)12(2)13(15)3/h6-7H,5,8-11H2,1-4H3 |
| Standard InChI Key | CQLNUSIIABNHQE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 356.44 g/mol |
| PubChem CID | 1260942 |
| Synonyms | Ethyl 4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate |
The compound consists of a piperazine ring functionalized with a sulfonamide group and an ethyl ester moiety. The aromatic ring attached to the sulfonamide group features methoxy and methyl substituents, contributing to its chemical reactivity and biological activity.
Functional Groups
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Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.
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Sulfonamide Group: Provides hydrophilic properties and potential hydrogen bonding capabilities.
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Ethyl Ester Group: Adds lipophilicity and may influence the compound's bioavailability.
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Aromatic Substituents: Methoxy (-OCH) and methyl (-CH) groups enhance electron density on the aromatic ring.
Synthesis
The synthesis of ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate typically involves:
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Preparation of the Sulfonamide Intermediate:
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Reacting 4-methoxy-2,3-dimethylbenzene with chlorosulfonic acid to introduce the sulfonic acid group.
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Subsequent reaction with piperazine to form the sulfonamide linkage.
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Esterification:
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Coupling the sulfonamide intermediate with ethyl chloroformate under basic conditions to yield the final product.
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Pharmaceutical Development
The compound's structural features suggest potential as:
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A scaffold for drug design targeting enzymes or receptors involving sulfonamides.
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A candidate for anticancer or antimicrobial studies due to its resemblance to bioactive sulfonamides.
Material Science
The presence of both hydrophobic and hydrophilic regions could make it suitable for:
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Surface modification agents.
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Components in polymer synthesis for biomedical applications.
Research Findings
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